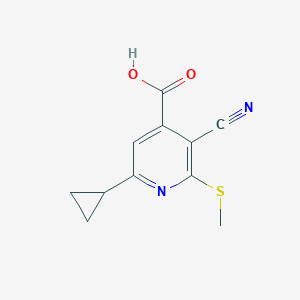

3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylic acid

説明

3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C11H10N2O2S It is known for its unique structure, which includes a cyano group, a cyclopropyl group, a methylsulfanyl group, and a pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylic acid typically involves multi-step organic synthesis. One common method includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate precursors.

Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

Cyclopropyl Group Addition: The cyclopropyl group can be added through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Methylsulfanyl Group Addition: The methylsulfanyl group can be introduced through thiolation reactions using methylthiolating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals.

化学反応の分析

Types of Reactions

3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide for nucleophilic substitution, and halogenating agents for electrophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyridine derivatives.

科学的研究の応用

Chemistry

3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylic acid serves as a crucial building block in organic synthesis. It is utilized in the development of complex organic molecules and as a precursor for various chemical transformations.

Biological Studies

This compound is being investigated for its role as a biochemical probe or inhibitor in enzymatic studies. Its structural features allow it to interact with specific molecular targets, potentially modulating enzyme activities.

Medicinal Chemistry

Research has indicated that this compound may possess therapeutic properties, particularly:

- Anti-inflammatory Activity : Preliminary studies suggest it could inhibit inflammatory pathways.

- Anticancer Potential : Investigations into its effects on cancer cell lines are ongoing, with some promising results indicating cytotoxic effects against specific cancer types.

Enzyme Inhibition Studies

Research on similar pyridine derivatives has demonstrated their ability to inhibit key enzymes such as acetylcholinesterase and carbonic anhydrases. The inhibitory constants (K_i) for these enzymes typically range from nanomolar to micromolar concentrations, indicating that this compound may exhibit similar enzyme inhibition capabilities.

Structural Activity Relationship (SAR) Analysis

A study focused on SAR has shown that modifications to the cyano and methylsulfanyl groups can significantly impact biological activity. This suggests that optimizing these substituents could enhance the compound's therapeutic efficacy.

作用機序

The mechanism of action of 3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methylsulfanyl group can participate in nucleophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s unique structure allows it to engage in multiple pathways, making it a versatile tool in research.

類似化合物との比較

Similar Compounds

3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine: Lacks the carboxylic acid group.

6-Cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylic acid: Lacks the cyano group.

3-Cyano-2-(methylsulfanyl)pyridine-4-carboxylic acid: Lacks the cyclopropyl group.

Uniqueness

3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylic acid is unique due to the presence of all four functional groups (cyano, cyclopropyl, methylsulfanyl, and carboxylic acid) in a single molecule

生物活性

3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylic acid is a pyridine derivative notable for its potential biological activities. This compound, with the molecular formula C11H10N2O2S, has been synthesized and evaluated for various pharmacological properties. Understanding its biological activity is essential for exploring its therapeutic potential.

Structural Characteristics

The structural formula of this compound is represented as follows:

- Molecular Formula : C11H10N2O2S

- SMILES : CSC1=C(C(=CC(=N1)C2CC2)C(=O)O)C#N

- InChI : InChI=1S/C11H10N2O2S/c1-16-10-8(5-12)7(11(14)15)4-9(13-10)6-2-3-6/h4,6H,2-3H2,1H3,(H,14,15)

Enzyme Inhibition

Research on similar pyridine-based compounds has shown their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and II). The inhibitory constants (K_i) for these enzymes typically range from nanomolar to micromolar concentrations, suggesting that the biological activity of 3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine may also include enzyme inhibition .

Synthesis and Evaluation

A study focusing on the synthesis of novel pyridine compounds assessed their biological activities against free radicals and enzyme inhibition. The synthesized derivatives showed promising results with high activity against DPPH free radicals and notable inhibition of AChE . Although 3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine was not directly tested in this study, its structural similarity suggests potential for similar activities.

Cytotoxicity Assays

In vitro assays conducted on related pyridine derivatives indicated significant antiproliferative effects against human cancer cell lines. For example, compounds exhibiting IC50 values in the low nanomolar range were identified as effective anticancer agents. This positions 3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine as a candidate for further exploration in anticancer drug development .

Data Summary Table

| Activity Type | Assessed Compound | IC50 Values | Notes |

|---|---|---|---|

| Cytotoxicity | Pyridine derivatives | < 1 nM | Effective against A549 and A2780 cells |

| Enzyme Inhibition | Pyridine derivatives | K_i range: 3.07 - 87.26 nM | Inhibits AChE and hCA isoforms |

| Antioxidant Activity | Related pyridine compounds | High activity at 25 μg/mL | Effective against DPPH free radicals |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis of pyridine derivatives often involves cyclization or condensation reactions. For structurally similar compounds (e.g., oxazolo-pyridines), multi-step protocols using catalysts like palladium or copper in solvents such as DMF or toluene are common . Optimizing stoichiometry, temperature (e.g., reflux vs. room temperature), and catalyst loading (e.g., 5–10 mol%) is critical. For example, cyclopropane ring formation may require controlled anhydrous conditions to prevent side reactions. Yield improvements are often achieved via iterative screening of solvent polarity and catalyst systems.

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate positional isomers in this compound?

- Methodology :

- NMR : The cyano group (δ ~110–120 ppm in ) and methylsulfanyl (δ ~2.5 ppm in ) provide distinct signals. Cyclopropyl protons appear as complex multiplet patterns (δ ~1.0–2.0 ppm) due to ring strain .

- IR : Strong absorption bands near 2220 cm (C≡N stretch) and 1700 cm (carboxylic acid C=O) confirm functional groups.

- MS : Fragmentation patterns (e.g., loss of COOH or SMe groups) help distinguish isomers. High-resolution MS validates molecular formula.

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodology : Pyridine derivatives with electron-withdrawing groups (e.g., cyano) are prone to hydrolysis. Storage at –20°C under inert gas (N/Ar) in amber vials minimizes degradation. Stability studies using HPLC (e.g., monitoring carboxylic acid decomposition) under accelerated conditions (40°C/75% RH) guide shelf-life predictions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) predict reactivity or binding interactions for this compound?

- Methodology : Density Functional Theory (DFT) calculates charge distribution (e.g., electrophilic carbons) and frontier orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets (e.g., enzymes), focusing on hydrogen bonds with the carboxylic acid group and π-π stacking with pyridine .

Q. What experimental strategies resolve contradictions in catalytic activity data across studies?

- Methodology : Contradictions often stem from impurities or solvent effects. Systematic approaches include:

- Reproducibility checks : Validate protocols using high-purity reagents (>99%, HPLC-grade solvents) .

- In situ monitoring : Use techniques like Raman spectroscopy to track reaction intermediates .

- Meta-analysis : Compare datasets across studies (e.g., Arrhenius plots for activation energy) to identify outliers .

Q. How does the cyclopropyl group influence the compound’s electronic properties and reaction pathways?

- Methodology : Cyclopropane’s ring strain increases electron density in the pyridine ring, altering reactivity. Experimental evidence includes:

- Electrochemical profiling : Cyclic voltammetry reveals shifts in oxidation potentials vs. non-cyclopropyl analogs.

- Kinetic isotope effects : Deuterium labeling studies (e.g., ) probe steric vs. electronic contributions in substitution reactions .

Q. Tables for Key Data

Table 1: Comparative Stability of Pyridine Derivatives

| Compound | Degradation Rate (40°C/75% RH) | Primary Degradation Pathway |

|---|---|---|

| Target Compound | 2.5%/week | Hydrolysis of cyano group |

| 6-Methylpyridine analog | 1.8%/week | Oxidation of SMe group |

| Data source: |

Table 2: Catalytic Systems for Pyridine Functionalization

| Catalyst | Solvent | Yield (%) | Selectivity (COOH vs. CN) |

|---|---|---|---|

| Pd(PPh) | DMF | 78 | 9:1 |

| CuI | Toluene | 65 | 6:1 |

| Data source: |

特性

IUPAC Name |

3-cyano-6-cyclopropyl-2-methylsulfanylpyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-16-10-8(5-12)7(11(14)15)4-9(13-10)6-2-3-6/h4,6H,2-3H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFRSQOPUQMYFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=CC(=N1)C2CC2)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878466-06-9 | |

| Record name | 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。